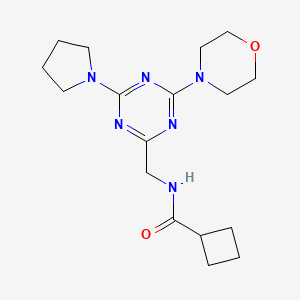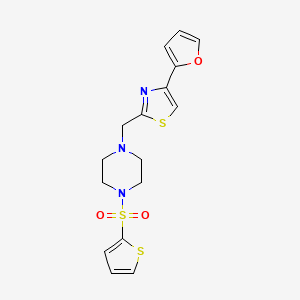
4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound that features a furan ring, a thiazole ring, and a piperazine ring with a thiophene-2-ylsulfonyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Sulfonylation: The thiophene-2-ylsulfonyl group can be introduced via sulfonylation reactions, where thiophene is treated with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Substituted derivatives of the piperazine ring.
科学研究应用
Chemistry
In chemistry, 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its various functional groups and rings can interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of 4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The furan, thiazole, and piperazine rings can interact with various molecular targets, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
4-(Furan-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the thiophene-2-ylsulfonyl group, which may result in different chemical and biological properties.
4-(Thiophen-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the furan ring, which may affect its reactivity and interactions with biological targets.
2-((4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole: Lacks the furan ring, which may influence its overall stability and reactivity.
Uniqueness
4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of all three rings (furan, thiazole, and piperazine) and the thiophene-2-ylsulfonyl group. This combination of functional groups and rings provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-(furan-2-yl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,16-4-2-10-23-16)19-7-5-18(6-8-19)11-15-17-13(12-24-15)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXTUJRUYURLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2532653.png)
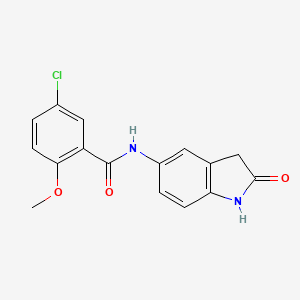
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)
![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)
![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B2532661.png)
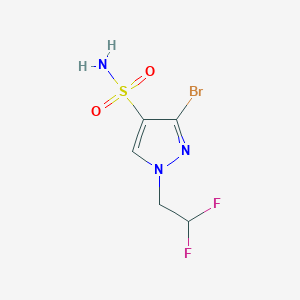
![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
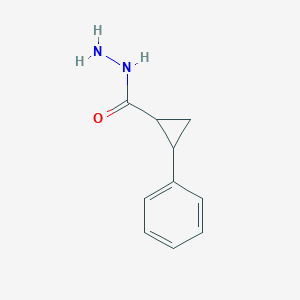
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)

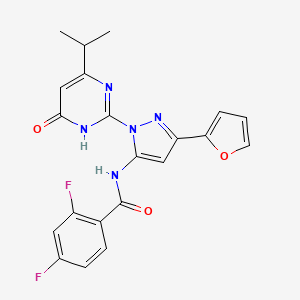
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)
